2,3-MDA (hydrochloride) 2,3-MDA (hydrochloride) 3,4-Methylenedioxyamphetamine (MDA) is psychedelic and entactogenic drug that is scheduled as a controlled substance in the United States. 2,3-MDA is a structural isomer of MDA which differs only in the placement of the methyledioxy group. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.
Brand Name: Vulcanchem
CAS No.: 86029-48-3
VCID: VC21226496
InChI: InChI=1S/C10H13NO2.ClH/c1-7(11)5-8-3-2-4-9-10(8)13-6-12-9;/h2-4,7H,5-6,11H2,1H3;1H
SMILES: CC(CC1=C2C(=CC=C1)OCO2)N.Cl
Molecular Formula: C10H14ClNO2
Molecular Weight: 215.67 g/mol

2,3-MDA (hydrochloride)

CAS No.: 86029-48-3

Cat. No.: VC21226496

Molecular Formula: C10H14ClNO2

Molecular Weight: 215.67 g/mol

* For research use only. Not for human or veterinary use.

2,3-MDA (hydrochloride) - 86029-48-3

Specification

Description 3,4-Methylenedioxyamphetamine (MDA) is psychedelic and entactogenic drug that is scheduled as a controlled substance in the United States. 2,3-MDA is a structural isomer of MDA which differs only in the placement of the methyledioxy group. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.
CAS No. 86029-48-3
Molecular Formula C10H14ClNO2
Molecular Weight 215.67 g/mol
IUPAC Name 1-(1,3-benzodioxol-4-yl)propan-2-amine;hydrochloride
Standard InChI InChI=1S/C10H13NO2.ClH/c1-7(11)5-8-3-2-4-9-10(8)13-6-12-9;/h2-4,7H,5-6,11H2,1H3;1H
Standard InChI Key ZLWWCWJNEWXJFY-UHFFFAOYSA-N
SMILES CC(CC1=C2C(=CC=C1)OCO2)N.Cl
Canonical SMILES CC(CC1=C2C(=CC=C1)OCO2)N.Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator